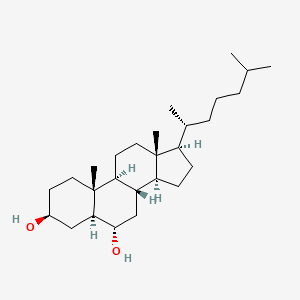

6alpha-Hydroxycholestanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWTYEQRXYIMND-XNZKQLDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Biosynthesis of 6alpha Hydroxycholestanol

Precursor Substrates and Enzymatic Transformations for 6alpha-Hydroxylation

The formation of 6alpha-Hydroxycholestanol is contingent on the availability of its precursor, cholestanol (B8816890), and the action of specific enzymes that catalyze the hydroxylation reaction.

Identification of Primary Sterol Precursors in Cholestanol Synthesis

The primary precursor for the synthesis of cholestanol, and subsequently this compound, is cholesterol. frontiersin.orgnih.gov Cholesterol undergoes a series of enzymatic reactions to become cholestanol. This process is part of the broader network of cholesterol metabolism, which is essential for various cellular functions. nih.govnumberanalytics.com The synthesis of cholesterol itself begins with acetyl-CoA and proceeds through numerous intermediates, with 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) being a key regulatory enzyme in this pathway. numberanalytics.comwjgnet.com

Role of Specific Cytochrome P450 Enzymes (e.g., CYP4A21) in 6alpha-Hydroxylation

The introduction of the hydroxyl group at the 6-alpha position is catalyzed by a class of enzymes known as cytochrome P450 (CYP) monooxygenases. diva-portal.orgthe-innovation.org These enzymes are involved in the metabolism of a wide array of endogenous and exogenous compounds. frontiersin.org In pigs, a specific cytochrome P450 enzyme, CYP4A21, has been identified as a key 6alpha-hydroxylase. the-innovation.orgthe-innovation.orgresearchgate.net This enzyme is particularly noted for its role in the formation of hyocholic acid, a primary bile acid in this species, through the 6alpha-hydroxylation of taurochenodeoxycholic acid. researchgate.netresearchgate.netnih.gov While human CYP4A11 shares significant sequence homology with porcine CYP4A21, it does not exhibit the same hydroxylase activity towards bile acids. the-innovation.orgthe-innovation.org In humans, CYP3A4 is a crucial enzyme for the 6alpha-hydroxylation of bile acids, which aids in detoxifying an excess accumulation of these molecules in the liver. the-innovation.orgthe-innovation.org Another enzyme, CYP7B1, has also been reported to catalyze the formation of 6alpha-hydroxy derivatives of various steroids in addition to its primary 7alpha-hydroxylase activity. atlasgeneticsoncology.org

Stereospecificity of the Hydroxylation Reaction and Isomeric Formation

The hydroxylation of the sterol nucleus is a highly specific process. Cytochrome P450 enzymes are known for their ability to perform regio- and stereoselective oxygen insertion. pnas.org The formation of this compound specifically involves the introduction of a hydroxyl group at the 6-alpha position of the cholestanol molecule. This stereospecificity is critical, as different isomers, such as the 6beta-hydroxy counterpart, can have distinct metabolic fates and biological activities. nih.gov The enzyme responsible for the reaction dictates the precise orientation of the newly added hydroxyl group. For instance, in the context of bile acid synthesis, different P450 enzymes are responsible for hydroxylations at various positions, leading to a diverse array of bile acid species with different properties. nih.gov

Cellular and Subcellular Localization of Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of this compound are primarily located in specific cellular compartments, which is crucial for the regulation and efficiency of the metabolic pathway. Cytochrome P450 enzymes, central to this process, are predominantly found in the endoplasmic reticulum (ER) and the inner mitochondrial membranes. diva-portal.orgfrontiersin.org

Specifically, many of the enzymes involved in the later stages of cholesterol synthesis, from lanosterol (B1674476) to cholesterol, are located in both the smooth and rough endoplasmic reticulum. nih.gov This localization within the ER is consistent for key enzymes like HMG-CoA reductase and lanosterol 14-demethylase (CYP51). nih.govoup.com The microsomal cytochrome P450 system, which includes enzymes like CYP4A21, relies on NADPH-cytochrome P450 reductase as an electron donor, and this entire system is embedded within the ER membrane. diva-portal.orgresearchgate.net

Some cytochrome P450 enzymes involved in sterol metabolism, such as CYP27A1, are localized to the mitochondria. diva-portal.orgbiorxiv.org There is also evidence that some ER-localized enzymes may be present at the mitochondria-associated membranes (MAMs), which are contact sites between the ER and mitochondria, facilitating the transfer of lipids between these organelles. biorxiv.org

Table 1: Subcellular Localization of Key Enzymes in Sterol Metabolism

| Enzyme | Primary Subcellular Localization | Function |

|---|---|---|

| HMG-CoA Reductase | Endoplasmic Reticulum nih.gov | Rate-limiting step in cholesterol biosynthesis wjgnet.com |

| CYP51 (Lanosterol 14α-demethylase) | Endoplasmic Reticulum frontiersin.orgoup.com | Removes the 14α-methyl group from lanosterol oup.com |

| CYP4A21 | Endoplasmic Reticulum (microsomal) diva-portal.orgresearchgate.net | Catalyzes 6α-hydroxylation of specific sterols the-innovation.orgresearchgate.net |

| CYP3A4 | Endoplasmic Reticulum (microsomal) the-innovation.orgthe-innovation.org | Involved in 6α-hydroxylation of bile acids in humans the-innovation.orgthe-innovation.org |

| CYP7B1 | Endoplasmic Reticulum atlasgeneticsoncology.org | Catalyzes 7α-hydroxylation and some 6α-hydroxylation atlasgeneticsoncology.org |

| CYP27A1 | Mitochondria diva-portal.orgbiorxiv.org | Catalyzes the first step in the acidic pathway of bile acid synthesis nih.gov |

Regulatory Mechanisms Governing this compound Synthesis

The synthesis of this compound is tightly regulated at multiple levels, primarily through the control of the expression and activity of the biosynthetic enzymes involved.

Transcriptional and Post-Transcriptional Control of Related Enzyme Expression

The expression of genes encoding cytochrome P450 enzymes and other proteins involved in cholesterol metabolism is subject to intricate transcriptional regulation. A key family of transcription factors in this process is the sterol regulatory element-binding proteins (SREBPs). numberanalytics.comwjgnet.com When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes involved in cholesterol biosynthesis and uptake, including HMG-CoA reductase. frontiersin.orgwjgnet.comnih.gov Conversely, high sterol levels inhibit the activation of SREBPs, thus downregulating cholesterol synthesis. frontiersin.org

Nuclear receptors also play a significant role. For instance, the liver X receptors (LXRs) are activated by oxysterols (oxidized derivatives of cholesterol) and in turn, regulate the expression of genes involved in cholesterol transport and metabolism. numberanalytics.com The farnesoid X receptor (FXR) is activated by bile acids and is involved in a negative feedback loop that represses the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.gov

Post-transcriptional regulation adds another layer of control over gene expression. wikipedia.orgnih.gov This can involve processes such as alternative splicing of pre-mRNA, which can produce different protein isoforms from a single gene. lumenlearning.comlibretexts.org The stability of mRNA transcripts is also regulated, often by RNA-binding proteins that can either protect the mRNA from degradation or target it for destruction. lumenlearning.com MicroRNAs (miRNAs) have also been shown to regulate the expression of genes involved in cholesterol metabolism by binding to target mRNAs and promoting their degradation or inhibiting their translation. numberanalytics.com These mechanisms ensure that the levels of enzymes like CYP4A21 are finely tuned to meet the metabolic needs of the cell. nih.gov

Influence of Substrate Availability and Metabolic Flux

The primary substrate for the biosynthesis of this compound is cholestanol (specifically 5-alpha-cholestan-3-beta-ol), a saturated derivative of cholesterol. diva-portal.orgnih.gov Consequently, the availability of cholestanol is a critical determinant for the rate of this compound production. Cholestanol itself is formed from cholesterol through a reduction reaction. Therefore, any metabolic state that leads to an increased pool of cholestanol can enhance the potential for this compound synthesis. For instance, in certain metabolic conditions like cerebrotendinous xanthomatosis (CTX), where bile acid synthesis is impaired, there is a notable increase in plasma cholestanol levels and augmented fecal cholestanol outputs. nih.gov

The metabolic flux, which refers to the rate of turnover of molecules through a metabolic pathway, is another key factor. The synthesis of this compound is a part of the broader network of bile acid synthesis. While the classic (or neutral) pathway of bile acid synthesis, initiated by cholesterol 7alpha-hydroxylase (CYP7A1), is the major route for cholesterol catabolism, alternative (or acidic) pathways also play a role. frontiersin.org The enzyme likely responsible for the 6alpha-hydroxylation step is oxysterol 7alpha-hydroxylase (CYP7B1), an enzyme known for its broad substrate specificity which includes the ability to perform 6alpha-hydroxylation on certain steroids. atlasgeneticsoncology.orgnih.gov

Table 1: Factors Influencing this compound Synthesis

| Factor | Description | Effect on Synthesis |

| Substrate Availability | The concentration of the precursor molecule, cholestanol. | Increased cholestanol levels provide more substrate for the 6alpha-hydroxylation reaction, potentially increasing synthesis. |

| Metabolic Flux | The overall rate of cholesterol catabolism and flow through alternative bile acid synthesis pathways. | Higher flux through pathways producing cholestanol and involving CYP7B1 activity can lead to increased formation of this compound. |

| Enzyme Activity | The catalytic efficiency and expression level of the responsible hydroxylase, likely CYP7B1. | Higher activity of the 6alpha-hydroxylating enzyme will increase the conversion of available substrate. |

Feedback Regulation by Downstream Metabolites

The synthesis of this compound, as a component of the broader bile acid metabolic network, is subject to sophisticated negative feedback regulation by downstream metabolites, primarily the primary bile acids. This regulation ensures the maintenance of bile acid homeostasis and prevents the accumulation of potentially cytotoxic levels of bile acids and their intermediates. metwarebio.comnih.gov The central mechanism of this control involves the nuclear receptor farnesoid X receptor (FXR). metwarebio.com

When the pool of bile acids, particularly the primary bile acids cholic acid (CA) and chenodeoxycholic acid (CDCA), increases in the enterohepatic circulation, these molecules bind to and activate FXR in both the liver and the intestine. metwarebio.comjci.org This activation triggers inhibitory signaling cascades that suppress the transcription of key enzymes in the bile acid synthesis pathways.

There are two primary pathways for this FXR-mediated feedback inhibition:

Intestinal FXR/FGF19 Pathway: In the enterocytes of the ileum, bile acid-activated FXR stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). nih.gov FGF19 is released into the portal circulation, travels to the liver, and binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), on the surface of hepatocytes. nih.gov This signaling event activates a downstream cascade (including the JNK pathway) that strongly represses the transcription of CYP7A1. mdpi.com This gut-liver signaling axis is considered a major physiological mechanism for the feedback control of bile acid synthesis. metwarebio.com

While this regulation primarily targets the classic pathway via CYP7A1, it effectively reduces the total metabolic flux from cholesterol to all bile acid species. Furthermore, studies have shown that bile acids can also directly regulate the expression of CYP7B1, the enzyme implicated in 6alpha-hydroxylation. In rat models, administration of bile acids like taurocholic acid, cholic acid, and chenodeoxycholic acid leads to the downregulation of CYP7B1 activity and mRNA levels. nih.govnih.gov This indicates that high concentrations of end-product bile acids can directly or indirectly suppress the enzymes of the alternative pathways as well.

Table 2: Key Molecules in the Feedback Regulation of Bile Acid Synthesis

| Molecule | Type | Function in Regulation |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Activated by bile acids (e.g., CA, CDCA); initiates inhibitory signals. metwarebio.com |

| Cholic Acid (CA) | Primary Bile Acid | An end-product metabolite that acts as a primary ligand for FXR, triggering feedback inhibition. jci.org |

| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | Another key end-product and potent FXR agonist that initiates feedback repression. nih.gov |

| Small Heterodimer Partner (SHP) | Nuclear Receptor (Repressor) | Induced by hepatic FXR; inhibits the transcription of CYP7A1 and CYP8B1. nih.govnih.gov |

| Fibroblast Growth Factor 19 (FGF19) | Hormone (Fibroblast Growth Factor) | Induced by intestinal FXR; signals in the liver via FGFR4 to repress CYP7A1 transcription. nih.gov |

| CYP7A1 | Enzyme (7alpha-hydroxylase) | Rate-limiting enzyme of the classic bile acid pathway; a primary target of negative feedback. jci.org |

| CYP7B1 | Enzyme (Oxysterol hydroxylase) | Enzyme in the alternative pathway, likely responsible for 6alpha-hydroxylation; its expression is also downregulated by bile acids. nih.govnih.gov |

Metabolism and Catabolism of 6alpha Hydroxycholestanol

Further Derivatization and Conjugation Pathways

To enhance their water solubility and facilitate transport and elimination, sterols and their metabolites undergo Phase II conjugation reactions. For 6alpha-Hydroxycholestanol, the presence of hydroxyl groups at the 3-beta and 6-alpha positions makes it a suitable substrate for these processes.

Glucuronidation is a critical pathway in the detoxification and elimination of bile acids and other sterols. Research has shown that 6α-hydroxylation is a key step that significantly enhances the rate of this conjugation. Studies on human liver microsomes have demonstrated that glucuronidation rates for 6α-hydroxylated bile acids are 10 to 20 times higher than for analogous compounds lacking the 6-hydroxyl group. researchgate.netnih.gov The primary products formed are 6-O-β-D-glucuronides, indicating that the hydroxyl group at the C-6 position is the main site of conjugation. researchgate.netjci.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B4 and UGT2B7 specifically identified as being responsible for glucuronidation at the 6α-hydroxy position. imrpress.comthe-innovation.org This efficient glucuronidation creates a highly water-soluble molecule primed for elimination. researchgate.net

Sulfation is another major Phase II metabolic pathway for the detoxification of numerous endogenous compounds, including sterols and bile acids. nih.gov While glucuronidation appears to be the preferential pathway for 6α-hydroxylated bile acids, sulfation represents a potential, albeit less studied, route for this compound metabolism. Oxysterol sulfates can be formed in vivo through the sulfonation of oxysterols. portlandpress.com

Oxysterols can be converted into long-chain fatty acid esters, a process that can influence their biological activity and storage. researchgate.net This esterification is primarily mediated by the enzyme Lecithin-cholesterol acyltransferase (LCAT), which catalyzes the transfer of a fatty acid from phosphatidylcholine to the 3β-hydroxyl group of sterols. nih.gov While many oxysterols are known substrates for LCAT, some esterification can also occur independently of this enzyme. researchgate.netnih.gov Although direct studies on the esterification of this compound are not extensively documented, its classification as an oxysterol with an available 3β-hydroxyl group makes it a plausible candidate for this metabolic transformation. The formation of fatty acid esters could represent a mechanism for its sequestration and storage within cells. researchgate.netmitoproteome.org

Enzymatic Degradation and Bile Acid Formation Pathways

The catabolism of this compound is integrated into the bile acid synthesis pathway, a multi-step enzymatic process in the liver that represents the main route for cholesterol elimination. frontiersin.organnualreviews.org

The enzymatic machinery for bile acid synthesis involves a host of oxidoreductases, primarily from the cytochrome P450 (CYP) superfamily, and various dehydrogenases. frontiersin.orgpnas.org A pivotal enzyme in the context of 6α-hydroxylated sterols is CYP3A4 . genecards.org In humans, CYP3A4 is the primary enzyme responsible for the 6α-hydroxylation of bile acid precursors like lithocholic acid and taurochenodeoxycholic acid. amegroups.orgnih.govnih.gov This transformation is a key detoxification step, as the addition of the 6α-hydroxyl group increases the hydrophilicity of cytotoxic bile acids. amegroups.orgnih.gov

Once a sterol is 6α-hydroxylated, it proceeds through the downstream steps of the bile acid synthesis pathway. This involves the action of several other enzymes, including:

Sterol 27-hydroxylase (CYP27A1): A mitochondrial enzyme that oxidizes the sterol side chain, a key step in preparing it for cleavage. wikipedia.orgdiva-portal.org

Sterol 12α-hydroxylase (CYP8B1): This enzyme determines whether cholic acid or chenodeoxycholic acid is formed. nih.govresearchgate.net

3α-hydroxysteroid dehydrogenase (e.g., AKR1C4): An enzyme that reduces the 3-oxo group to the 3α-hydroxyl group, a characteristic feature of major bile acids. frontiersin.org

The collective action of these oxidoreductases results in the transformation of the sterol nucleus and the shortening of the side chain to form mature bile acids.

Kinetic studies provide quantitative insight into the efficiency of these metabolic reactions. While data for this compound itself is scarce, studies on closely related 6α-hydroxylated substrates offer valuable information.

For the 6α-hydroxylation step catalyzed by recombinant CYP3A4 , the reaction with taurochenodeoxycholic acid as a substrate showed a maximum velocity (Vmax) of 18.2 nmol/nmol P450/min and a Michaelis constant (Km) of 90 µM. amegroups.orgnih.gov However, when using human liver microsomes, the apparent Km was significantly higher (716 µM), suggesting this may be a lower-affinity pathway under normal physiological conditions but one that becomes more important when substrate concentrations rise, such as in cholestasis. nih.gov

The subsequent glucuronidation of 6α-hydroxy bile acids has also been characterized. Kinetic analyses using human liver microsomes revealed efficient conjugation for these substrates. jci.org

| Enzyme/System | Substrate | Vmax (nmol/mg protein/min) | Km (mM) | Source(s) |

|---|---|---|---|---|

| Recombinant CYP3A4 | Taurochenodeoxycholic Acid | 18.2 (nmol/nmol P450/min) | 0.09 | amegroups.orgnih.gov |

| Human Liver Microsomes (CYP3A4) | Taurochenodeoxycholic Acid | Not Reported | 0.716 | nih.gov |

| Human Liver Microsomes (UGT) | Hyocholic Acid | 1.13 ± 0.17 | 0.25 ± 0.05 | jci.org |

| Human Liver Microsomes (UGT) | Hyodeoxycholic Acid | 1.25 ± 0.25 | 0.11 ± 0.04 | jci.org |

Excretion Routes and Elimination Dynamics in Biological Systems

The ultimate fate of this compound and its metabolites is elimination from the body. The metabolic modifications it undergoes, particularly hydroxylation and conjugation, are crucial for this process. The addition of hydroxyl and glucuronide groups dramatically increases water solubility, which facilitates excretion via two primary routes: bile and urine. researchgate.netjci.org

The main route for the elimination of sterols and bile acids is through fecal excretion. nih.gov These compounds are secreted from the liver into the bile, stored in the gallbladder, and released into the small intestine. While most bile acids are reabsorbed in the intestine and return to the liver via the enterohepatic circulation, a fraction escapes reabsorption and is excreted in the feces. oup.comresearchgate.net

The 6α-hydroxylation and subsequent glucuronidation of sterols provide an important alternative excretory route, especially under pathological conditions like cholestasis, where biliary excretion is impaired. amegroups.org In such cases, the highly water-soluble 6α-hydroxy-glucuronides can be more efficiently filtered by the kidneys and eliminated in the urine. researchgate.netamegroups.org Studies have shown that administration of drugs that induce CYP3A4, such as rifampicin, leads to a marked increase in the urinary excretion of 6α-hydroxylated bile acids and their glucuronides. amegroups.org This underscores the role of the 6α-hydroxylation pathway as a compensatory mechanism for the detoxification and elimination of excess sterols and bile acids.

Biological Roles and Physiological Significance of 6alpha Hydroxycholestanol

Function as an Intermediate in Distinct Sterol Metabolic Networks

6alpha-hydroxycholestanol emerges as a key intermediate in the biosynthesis of certain bile acids. Bile acids, synthesized in the liver from cholesterol, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. metwarebio.com The formation of bile acids occurs through two primary routes: the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway. nih.gov

The classic pathway, which is the predominant route in adults, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) and leads to the synthesis of both cholic acid and chenodeoxycholic acid. metwarebio.comnih.gov The alternative pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), primarily yields chenodeoxycholic acid. nih.gov Evidence suggests the existence of pathways involving 6alpha-hydroxylation of bile acid precursors. For instance, studies have identified 6alpha-hydroxylated bile acids in human biological fluids, pointing to a metabolic route that involves the hydroxylation at the 6alpha position of the sterol nucleus. portlandpress.com This positions this compound as a potential intermediate in a specific sub-pathway of bile acid synthesis.

Modulation of Intracellular Signaling Pathways (e.g., LXR pathways)

Beyond its role as a metabolic precursor, this compound actively participates in the regulation of intracellular signaling, most notably through its interaction with Liver X Receptors (LXRs).

Interactions with Nuclear Receptors and Transcription Factors

LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that belong to the nuclear receptor superfamily. bioscientifica.comjpp.krakow.pl These receptors act as cellular cholesterol sensors, and upon activation by specific oxysterols (oxidized derivatives of cholesterol), they form heterodimers with the retinoid X receptor (RXR). bioscientifica.com This complex then binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. jpp.krakow.pl

Research has demonstrated that certain 6alpha-hydroxylated bile acids can selectively activate LXRα. elsevier.es This suggests that this compound, as a related sterol, may also function as an endogenous ligand for LXRs. The binding of ligands like this compound induces a conformational change in the LXR, leading to the recruitment of coactivator proteins and the initiation of gene transcription. wikipedia.org In the absence of a ligand, LXRs can be bound to corepressor proteins, which suppress gene expression. frontiersin.org The interaction of this compound with LXRs represents a critical mechanism by which this sterol can influence a wide array of physiological processes.

Influence on Cellular Lipid Homeostasis and Transport

The activation of LXRs by ligands such as this compound has profound effects on cellular lipid balance. LXRs are master regulators of cholesterol homeostasis, orchestrating a transcriptional program to prevent cellular cholesterol overload. bioscientifica.comjpp.krakow.pl

Upon activation, LXRs stimulate the expression of genes involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. Key genes upregulated by LXR activation include those encoding for the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1. embopress.org These transporters facilitate the efflux of cholesterol from cells, including macrophages, to high-density lipoprotein (HDL) particles. frontiersin.org

Furthermore, LXR activation in the liver promotes the conversion of cholesterol to bile acids, another major route for cholesterol elimination. jpp.krakow.pl By influencing these critical pathways, this compound, through its interaction with LXRs, contributes to the maintenance of cellular and whole-body cholesterol balance.

Presence, Distribution, and Flux in Mammalian Tissues and Biofluids

The physiological effects of this compound are intrinsically linked to its concentration and movement within the body.

Tissue-Specific Accumulation and Turnover Rates

The expression of enzymes involved in the synthesis and metabolism of oxysterols varies across different tissues, leading to tissue-specific differences in the accumulation and turnover of these molecules. embopress.org For instance, the liver is a primary site for bile acid synthesis and, consequently, a key location for the metabolism of sterol intermediates like this compound. pnas.org The rate of protein and organelle turnover can vary significantly between tissues, influencing the half-life of molecules like this compound. embopress.orgplos.org For example, collagen turnover rates differ between skin, muscle, and gut, highlighting the tissue-specific nature of metabolic processes. nih.gov

Levels in Plasma, Cerebrospinal Fluid, and other Biological Matrices

Oxysterols, including various hydroxycholesterols, are present in plasma and other biological fluids, where they are typically transported within lipoproteins. frontiersin.org Studies have quantified the levels of various oxysterols in human plasma and cerebrospinal fluid (CSF), revealing insights into their transport and potential roles in different body compartments. nih.govplos.orgd-nb.info For example, 24S-hydroxycholesterol, primarily produced in the brain, crosses the blood-brain barrier and is found in the circulation, serving as a marker for brain cholesterol turnover. embopress.orgfrontiersin.org Similarly, 27-hydroxycholesterol (B1664032) is produced in many tissues and is a key intermediate in the alternative pathway of bile acid synthesis. frontiersin.orgnih.gov While specific quantitative data for this compound in these matrices is not as extensively documented as for other major oxysterols, its detection in biological fluids confirms its presence in systemic circulation and potential flux between tissues. portlandpress.com The concentration of these metabolites can be indicative of underlying physiological or pathological processes. nih.govresearchgate.net

Role in Cellular Processes (in vitro/ex vivo systems, non-clinical)

The oxysterol this compound is involved in a variety of cellular processes, as demonstrated by in vitro and ex vivo studies. These processes include influencing cell growth and differentiation, modulating programmed cell death and autophagy, and regulating inflammatory responses.

Oxysterols, as a class of molecules, are known to influence cell proliferation and differentiation. mdpi.comabylabel.com Their effects are often dependent on the specific oxysterol, its concentration, and the cell type being studied. mdpi.com For instance, some oxysterols can stimulate the differentiation of mesenchymal stem cells into osteoblasts, a process crucial for bone formation. mdpi.com In contrast, other oxysterols have been shown to inhibit the differentiation of muscle cells. nih.gov

While direct studies on this compound's specific impact on cell growth and differentiation are not extensively detailed in the provided results, the broader context of oxysterol activity suggests its potential involvement in these fundamental cellular processes. For example, the human colonic carcinoma cell line HT29 is a model used to study how environmental factors like pH can influence cell proliferation and differentiation. nih.gov This indicates that external stimuli can significantly alter cell behavior, and oxysterols are key signaling molecules in such pathways.

Table 1: Effects of Various Oxysterols on Cell Differentiation

| Oxysterol | Cell Line/System | Effect on Differentiation | Signaling Pathway Implicated |

|---|---|---|---|

| 20(S)-hydroxycholesterol | Mesenchymal Stem Cells (MSCs) | Stimulates osteogenic differentiation, inhibits adipogenic differentiation. mdpi.com | Not specified |

| Oxy133 (20(S)-hydroxycholesterol analog) | M2-10B4 (mouse bone marrow stem cell line), C3H10T1/2 (embryonic fibroblast cell line) | Promotes osteogenic differentiation, inhibits adipogenic differentiation. mdpi.com | Hedgehog (Hh) pathway mdpi.com |

| Oxysterol 49 (semisynthetic analog) | Primary rabbit mesenchymal stem cells | Promotes osteogenic differentiation. mdpi.com | Hedgehog (Hh) pathway mdpi.com |

| 7-Ketocholesterol (B24107) (7-KC) | Primary human placental trophoblast cells | Inhibits syncytialisation and differentiation. mdpi.com | Liver X Receptor (LXR) mdpi.com |

| 25-hydroxycholesterol (B127956) (25-HC) | C3H10T1/2 (mouse pluripotent cell line) | Inhibits adipogenesis. mdpi.com | Not mediated by Hedgehog or LXR mdpi.com |

Oxysterols are generally considered to be pro-apoptotic and pro-autophagic, although high concentrations can lead to necrosis in certain cell lines. mdpi.com The specific outcome depends on the cell lineage, the type of oxysterol, and its concentration. mdpi.com

Apoptosis: This is a form of programmed cell death crucial for removing damaged or unnecessary cells. Studies on various oxysterols demonstrate their ability to induce apoptosis in different cell types. For instance, 6-shogaol, a phytochemical, has been shown to induce apoptotic cell death in colorectal adenocarcinoma HT-29 cells following autophagy. nih.gov

Autophagy: This is a cellular process involving the degradation of a cell's own components. It can act as a survival mechanism under stress, but can also lead to cell death. The interplay between apoptosis and autophagy is complex, with shared molecular mediators. mdpi.com For example, the Bcl-2 protein family can inhibit both apoptosis and autophagy. mdpi.com Some compounds can modulate both pathways simultaneously. mdpi.com

While direct evidence for this compound's role is emerging, related compounds like cholesterol-5,6-epoxides have been studied for their effects on apoptosis and autophagy in breast cancer cells. dntb.gov.uaresearchgate.net Furthermore, 25-hydroxycholesterol (25-HC) has been shown to induce apoptosis, ferroptosis, and autophagy in extravillous trophoblasts. nih.gov

Oxysterols are increasingly recognized as important regulators of immune and inflammatory responses. mdpi.commdpi.com They can exert both pro- and anti-inflammatory effects through various mechanisms.

One of the key ways oxysterols regulate inflammation is through their interaction with Liver X Receptors (LXRs). mdpi.comnih.gov Activation of LXRs by certain oxysterols can induce a transcriptional program that helps to resolve inflammation. nih.gov For instance, 25-hydroxycholesterol (25-HC) is known to have its levels increase significantly during an inflammatory response. mdpi.com

Oxysterols can also modulate inflammation through LXR-independent pathways. nih.gov They can influence the expression of various inflammatory mediators, including cytokines and chemokines. researchgate.net For example, some oxysterols can upregulate the expression of adhesion molecules on endothelial cells, which is a key step in the inflammatory process. researchgate.net The regulation of cholesterol homeostasis itself is intricately linked to inflammatory responses, with cholesterol accumulation in macrophages being a hallmark of atherosclerosis, an inflammatory disease. nih.gov

Comparative Biological and Evolutionary Aspects

The study of this compound and related hydroxylation processes across different species provides insights into the evolution of metabolic pathways.

The hydroxylation of sterols, including at the 6-alpha position, is a metabolic process observed across different taxa, though the specific products and pathways can vary. In mammals, 6α-hydroxylation is less common than other modifications. nih.gov It is notably found in the Suidae (pig) family, where hyocholic acid (a 6α-hydroxylated bile acid) is a primary bile salt. nih.gov

In contrast to mammals, where bile acids are primarily conjugated with taurine (B1682933) or glycine, most non-mammalian vertebrates sulfate (B86663) the bile acid side chain or conjugate it with taurine. nih.gov The diversity of bile salt structures across vertebrates suggests a complex evolutionary history of the underlying synthetic pathways. nih.gov

The enzymes responsible for sterol hydroxylation belong to the cytochrome P450 (CYP) superfamily. The evolution of these enzymes has led to the diversification of metabolic pathways across species. For example, in humans, CYP3A4 is important for the 6α-hydroxylation of some bile acids, while in mice, CYP2C70 catalyzes the 6β-hydroxylation of bile acids, leading to the production of muricholic acids. the-innovation.org This highlights how different species have evolved distinct enzymes to carry out similar types of reactions.

The conservation of certain biological processes and the genes that control them can be studied using various computational and experimental approaches. nih.govarxiv.org The fact that 6-hydroxylated bile acids are abundant in mice but present in very low levels in healthy humans suggests a significant species-specific difference in this metabolic pathway. nih.gov The evolutionary retention of gene duplications, such as those seen in the yeast Saccharomyces cerevisiae, can be a source of functional diversification in metabolic pathways. nih.gov The study of such evolutionary patterns can help to understand the significance of specific metabolic modifications like 6α-hydroxylation. frontiersin.org

Advanced Analytical Methodologies for 6alpha Hydroxycholestanol Quantification and Identification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of 6alpha-hydroxycholestanol analysis, enabling its separation from a myriad of other lipids and isomers that could interfere with accurate measurement. The choice between gas and liquid chromatography is often dictated by the specific requirements of the analysis, including sample throughput, required sensitivity, and the need for derivatization.

Gas chromatography-mass spectrometry is a classic and robust technique for the analysis of sterols and oxysterols, often considered a "gold standard" due to its high chromatographic resolution. For volatile and thermally stable compounds, GC-MS provides excellent separation and sensitive detection. However, this compound, like other sterols, is not naturally volatile and requires chemical modification prior to analysis.

The most common derivatization strategy for GC-MS analysis of hydroxylated sterols is silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, forming TMS ethers. This derivatization significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

The separation is typically performed on a fused silica (B1680970) capillary column, such as a DB-5MS or HP-5MS (5%-phenyl-95%-dimethylpolysiloxane), which separates compounds based on their boiling points and interactions with the stationary phase. Following separation, the eluting compounds enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectra exhibit characteristic fragmentation patterns that are used for identification and quantification. For the TMS ether of this compound, the mass spectrum would be expected to show a molecular ion peak and specific fragment ions resulting from the cleavage of the steroid backbone and side chain. Monitoring these specific ions in selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis.

Table 1: Illustrative GC-MS Parameters for TMS-Derivatized this compound Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Oven Program | Initial 180°C, ramp to 280°C at 10°C/min, hold for 15 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) for Di-TMS Derivative (Illustrative) | Molecular Ion (M+), [M-15]+, [M-90]+, [M-2x90]+ |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the quantification of oxysterols in biological samples due to its high sensitivity, specificity, and suitability for high-throughput analysis. nih.govmdpi.com Unlike GC-MS, LC-MS/MS can often analyze underivatized oxysterols, although derivatization is frequently employed to enhance ionization efficiency. nih.gov

Separation is typically achieved using reversed-phase chromatography, with C18 or phenyl-hexyl columns being commonly used. mdpi.com The mobile phases usually consist of a mixture of water and organic solvents like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid to promote protonation and improve chromatographic peak shape. mdpi.com

Detection is performed using a tandem mass spectrometer, most often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. mdpi.com In MRM, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion, and the intensity of this transition is monitored over time. This process is highly specific and significantly reduces chemical noise, leading to excellent sensitivity. forensicrti.org For each analyte, at least two MRM transitions (a quantifier and a qualifier) are typically monitored to ensure accurate identification and quantification. forensicrti.orgnih.gov

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Illustrative MRM Transitions ([M+H]+ → Product ion) | Quantifier and Qualifier transitions would be empirically determined |

Due to the low physiological concentrations of this compound and its poor ionization efficiency in its native form, derivatization is a critical step to enhance detection sensitivity in both GC-MS and LC-MS/MS. nih.gov

For GC-MS, trimethylsilylation is the method of choice, converting the polar hydroxyl groups into nonpolar and volatile TMS ethers. nih.gov This not only improves chromatographic behavior but also leads to predictable and informative fragmentation patterns upon electron ionization.

For LC-MS/MS, a powerful strategy is "charge-tagging" using Girard reagents, such as Girard P. nih.govucl.ac.ukresearchgate.net This involves an initial enzymatic oxidation of the 3-beta-hydroxyl group to a 3-oxo group using cholesterol oxidase, followed by reaction with the Girard P hydrazine. nih.govucl.ac.uk This reaction attaches a permanently charged quaternary ammonium (B1175870) group to the molecule. nih.gov This "charge tag" dramatically improves the ionization efficiency in positive mode electrospray ionization (ESI), leading to a substantial increase in signal intensity and thus, a lower limit of quantification. Furthermore, the charged moiety can direct fragmentation in the mass spectrometer, producing structurally informative product ions. nih.gov

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

While chromatographic methods coupled with mass spectrometry are excellent for quantification, definitive structural confirmation often requires spectroscopic techniques, particularly when dealing with novel or unexpected metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including complex steroids like this compound. nih.gov While LC-MS/MS can suggest a structure based on mass-to-charge ratio and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

A full suite of NMR experiments is typically employed for complete structural assignment. One-dimensional (1D) ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. Two-dimensional (2D) NMR experiments are crucial for establishing the complete structure. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals longer-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the complete molecular skeleton. nih.gov For determining the stereochemistry, as in confirming the alpha orientation of the hydroxyl group at C-6, Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close in space.

Table 3: NMR Experiments for Structural Confirmation of this compound

| Experiment | Information Obtained |

|---|---|

| ¹H NMR | Chemical shift, multiplicity, and integration of protons |

| ¹³C NMR | Number and chemical environment of carbon atoms |

| COSY | ¹H-¹H spin-spin coupling correlations (connectivity) |

| HSQC | Direct ¹H-¹³C correlations (one-bond) |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

| NOESY/ROESY | Through-space correlations between protons for stereochemistry |

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) mass analyzers, is essential for determining the elemental composition of an analyte with very high accuracy. frontiersin.org While nominal mass instruments (like triple quadrupoles) measure mass to the nearest integer, HRMS can measure the mass-to-charge ratio to several decimal places.

This high mass accuracy allows for the calculation of a unique elemental formula for the measured ion. For this compound (C₂₇H₄₈O₂), the theoretical monoisotopic mass of its protonated molecule [M+H]⁺ can be calculated with high precision. By comparing the experimentally measured accurate mass to the theoretical mass, the elemental composition can be confidently confirmed, which is a critical piece of evidence in structural elucidation. HRMS is also invaluable for analyzing the fragmentation patterns (MS/MS spectra) of derivatized or underivatized this compound, as the accurate mass of the fragment ions provides further confidence in their proposed structures. frontiersin.org

Sample Preparation Techniques from Complex Biological Matrices

The accurate quantification and identification of this compound from complex biological matrices, such as plasma, serum, tissues, and cerebrospinal fluid, is critically dependent on meticulous sample preparation. These matrices contain a vast array of lipids and other molecules at concentrations that can be orders of magnitude higher than that of this compound, necessitating robust extraction and purification protocols to minimize interference and ensure analytical accuracy. The primary goals of sample preparation are to efficiently extract the analyte from the sample, remove interfering substances like phospholipids, triglycerides, and particularly the highly abundant cholesterol, and concentrate the analyte to a level suitable for detection by advanced analytical instruments.

Lipid Extraction and Enrichment Protocols

The initial step in isolating this compound involves a total lipid extraction from the biological sample. The choice of extraction method is crucial for achieving high recovery of oxysterols while effectively disrupting the lipid-protein complexes in which they are often found.

Classical Biphasic Solvent Systems

Historically, the most widely adopted methods for lipid extraction are those developed by Folch et al. and Bligh and Dyer. nih.gov These methods utilize a biphasic solvent system, typically a mixture of chloroform (B151607) and methanol, to disrupt lipoproteins and solubilize a broad spectrum of lipids. nih.gov The general procedure involves homogenizing the biological sample (e.g., plasma) with a chloroform:methanol mixture, followed by the addition of water or a salt solution to induce phase separation. The lipids, including this compound, partition into the lower chloroform layer, which is then collected.

Single-Phase and Alternative Solvent Extractions

While effective, the use of chlorinated solvents like chloroform has led to the development of alternative methods. A common approach involves protein precipitation and extraction using acetonitrile, followed by dilution with water. frontiersin.org Another increasingly popular solvent is methyl tert-butyl ether (MTBE), which can be used in a liquid-liquid extraction protocol. nih.gov For example, a sample can be mixed with MTBE, vortexed, and centrifuged, with the upper organic layer containing the lipids being collected for further processing. nih.gov More recent developments include single-phase extraction methods using a 1-butanol:methanol (1:1 v/v) mixture, which efficiently extracts major lipid classes, including sterols, and is more compatible with direct injection for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, reducing the need for solvent evaporation and sample reconstitution steps. nih.gov

Saponification for Enrichment

A key enrichment step for total (free + esterified) this compound analysis is saponification, or alkaline hydrolysis. In biological systems, a significant portion of oxysterols can be esterified with fatty acids. Saponification, typically performed by heating the lipid extract with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solution, cleaves these ester bonds. nih.govmdpi.com This process not only releases the free form of this compound for analysis but also simplifies the sample matrix by degrading abundant interfering lipids such as triglycerides and phospholipids. nih.gov Following saponification, the unsaponifiable fraction containing the sterols is typically recovered using a nonpolar solvent like hexane (B92381). researchgate.net

The following table summarizes various solvent systems used for the initial extraction of lipids, including oxysterols, from biological samples.

| Extraction Method | Solvent System | Key Characteristics | Typical Biological Matrix |

| Folch / Bligh & Dyer | Chloroform:Methanol | Biphasic system; considered a gold standard for total lipid extraction. nih.gov | Tissues, Plasma, Cells nih.govlipidmaps.org |

| MTBE Extraction | Methyl tert-butyl ether (MTBE) | Liquid-liquid extraction; less dense than water, forming the upper phase. nih.gov | Plasma, Cerebrospinal Fluid nih.gov |

| Butanol/Methanol Extraction | 1-Butanol:Methanol (1:1, v/v) | Single-phase extraction; high recovery and compatible with LC-MS/MS. nih.gov | Plasma nih.gov |

| Acetonitrile Precipitation | Acetonitrile | Primarily for protein precipitation, followed by lipid extraction. frontiersin.org | Plasma frontiersin.org |

Optimization of Solid Phase Extraction and Liquid-Liquid Extraction

Following the initial lipid extraction, further purification is almost always required to isolate this compound from other lipids, especially cholesterol. This is achieved through a combination of liquid-liquid extraction (LLE) and, more commonly, solid phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases. In the context of this compound preparation, LLE is often used post-saponification. After neutralizing the alkaline mixture, a nonpolar solvent such as hexane is added to selectively extract the unsaponifiable lipids (sterols and oxysterols) from the aqueous phase, leaving behind water-soluble contaminants. researchgate.net The efficiency of this extraction can be optimized by adjusting the solvent-to-sample ratio, the pH of the aqueous phase, and the number of repeated extractions. For instance, a protocol might involve extracting the aqueous phase twice with 3.5 mL of hexane for each extraction to ensure quantitative recovery.

Solid Phase Extraction (SPE)

SPE is the most powerful and widely used technique for cleaning and fractionating the lipid extract prior to instrumental analysis. It provides a crucial advantage by enabling the separation of oxysterols from the bulk of cholesterol, which can interfere with quantification and potentially damage analytical columns. frontiersin.org The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Different fractions are selectively eluted by washing the cartridge with solvents of varying polarity.

For oxysterol analysis, both normal-phase (e.g., silica) and reversed-phase (e.g., C18) SPE cartridges are utilized. frontiersin.orguclouvain.be

Normal-Phase SPE: In this mode, a nonpolar loading solvent is used, and the polar oxysterols are retained on the polar silica sorbent more strongly than nonpolar lipids like cholesteryl esters and cholesterol itself. A typical optimization involves a multi-step elution protocol.

Conditioning: The cartridge is conditioned with a nonpolar solvent like n-hexane.

Loading: The dried lipid extract is reconstituted in a nonpolar solvent (e.g., toluene (B28343) or hexane) and loaded onto the column.

Wash/Elution: A sequence of solvents with increasing polarity is used to elute different lipid classes. For example, a low-polarity solvent like n-hexane can be used to wash out cholesteryl esters. A slightly more polar solvent, such as n-hexane with a small percentage of isopropanol (B130326) (e.g., 0.5-1%), can then elute cholesterol. lipidmaps.orguclouvain.be Finally, a much more polar solvent mixture, such as 30% isopropanol in hexane or dichloromethane:methanol (1:1, v/v), is used to elute the more polar oxysterols, including this compound. lipidmaps.orguclouvain.be

The table below outlines a representative multi-step elution protocol for the fractionation of sterols using a silica SPE cartridge, a common strategy for enriching oxysterols like this compound.

| SPE Step | Solvent | Purpose / Eluted Fraction |

| Conditioning | n-Hexane | Prepares the silica sorbent for sample loading. |

| Sample Loading | Sample reconstituted in Toluene or Hexane | Adsorbs lipids onto the stationary phase. |

| Fraction 1 Elution | n-Hexane | Elutes nonpolar compounds (e.g., Cholesteryl Esters). lipidmaps.org |

| Fraction 2 Elution | n-Hexane:Isopropanol (99:1, v/v) | Elutes Cholesterol and other monohydroxy sterols. uclouvain.be |

| Fraction 3 Elution (Analyte) | Dichloromethane:Methanol (1:1, v/v) | Elutes more polar oxysterols, including this compound. uclouvain.be |

Reversed-Phase SPE: C18 cartridges are also employed, particularly for removing highly polar contaminants from the initial extract. frontiersin.org In this setup, the nonpolar C18 stationary phase retains lipids via hydrophobic interactions. The sample is typically loaded in a polar solvent mixture (e.g., 70% acetonitrile or ethanol), and after washing away polar impurities, the lipids are eluted with a nonpolar solvent like absolute ethanol (B145695) or methanol. frontiersin.org

Optimization of SPE protocols involves careful selection of the sorbent material, conditioning solvents, wash steps, and elution solvent composition and volume to achieve the best separation and recovery. General extraction efficiency for comprehensive oxysterol panels using these multi-step protocols is often reported to be between 85% and 110%. nih.govnih.gov

Cellular and Molecular Mechanisms Involving 6alpha Hydroxycholestanol

Molecular Interactions with Enzyme Systems and Metabolic Cofactors

Research into the specific molecular interactions of 6alpha-Hydroxycholestanol has identified its role as a modulator of nuclear receptors, particularly the Liver X Receptor alpha (LXRα). Certain 6alpha-hydroxylated bile acids have been found to be receptor-specific activators of LXRα (NR1H3). nih.gov This nuclear receptor is a key regulator in the expression of the cholesterol 7alpha-hydroxylase gene, which encodes the rate-limiting enzyme in the primary pathway of bile acid synthesis. nih.gov

The activation of LXRα is a critical step in cholesterol catabolism. Synthetic 6alpha-hydroxylated bile acid analogs have been developed that demonstrate selective agonistic activity towards LXRα. nih.gov This suggests a potential for these molecules to modulate cholesterol metabolism. While LXRα is the primary target, the LXR homolog, LXRβ (NR1H2), can also be activated by these 6alpha-hydroxylated compounds, although this activation occurs at higher concentrations. nih.gov

The interaction between 6alpha-hydroxylated compounds and LXRα highlights a significant molecular mechanism through which this compound and related molecules can influence lipid homeostasis.

Table 1: Interaction of 6alpha-Hydroxylated Compounds with Nuclear Receptors

| Compound Class | Target Receptor | Effect | Reference |

|---|---|---|---|

| 6alpha-hydroxylated bile acids | Liver X Receptor alpha (LXRα) | Receptor-specific activation | nih.gov |

| 6alpha-hydroxylated bile acids | Liver X Receptor beta (LXRβ) | Activation at higher concentrations | nih.gov |

Influence on Gene Expression and Proteomic Profiles in vitro

The influence of this compound on gene expression is intrinsically linked to its activity as an LXRα agonist. The activation of LXRα by 6alpha-hydroxylated compounds initiates a cascade of transcriptional events that regulate genes involved in cholesterol and lipid metabolism. nih.govwikipedia.org

Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to LXR response elements (LXREs) in the promoter regions of target genes. wikipedia.org One of the most significant target genes of LXRα is CYP7A1, the gene encoding cholesterol 7α-hydroxylase. nih.govwikipedia.org The upregulation of CYP7A1 expression accelerates the conversion of cholesterol into bile acids, a key pathway for cholesterol elimination. nih.gov

Other genes known to be regulated by LXR activation, and therefore potentially influenced by this compound, include those involved in cholesterol transport, such as ATP-binding cassette (ABC) transporters. researchgate.net

Table 2: Potential Gene Expression Changes Induced by this compound via LXRα Activation

| Gene | Protein Product | Function | Expected Regulation |

|---|---|---|---|

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Upregulation |

| ABCA1 | ATP-binding cassette transporter A1 | Cholesterol efflux | Upregulation |

Role in Intercellular Communication and Cross-Organ Signaling (non-clinical)

While direct evidence for the role of this compound in intercellular communication is limited, studies on structurally similar oxysterols provide insights into potential mechanisms. For instance, cholesterol-5alpha,6alpha-epoxide has been shown to stimulate smooth muscle cell migration and proliferation through the activation of the epidermal growth factor receptor (EGFR)/phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov This finding suggests that oxysterols can act as signaling molecules that trigger intracellular cascades, leading to specific cellular responses. nih.gov

The activation of such pathways can have significant implications for cell behavior and communication. The EGFR/PI3K/Akt pathway is a central signaling cascade involved in cell growth, survival, and proliferation. The ability of an oxysterol to modulate this pathway indicates a potential role in regulating these fundamental cellular processes, which are crucial for tissue homeostasis and response to stimuli. Given the structural similarities among oxysterols, it is plausible that this compound could participate in similar signaling events, thereby influencing communication between cells in a non-clinical context.

Emerging Research Directions and Future Perspectives on 6alpha Hydroxycholestanol

Integration with Advanced Multi-Omics Data (Lipidomics, Metabolomics)

Future research will increasingly rely on multi-omics approaches to contextualize the role of 6alpha-Hydroxycholestanol within broader biological systems. biocommons.org.au By combining data from lipidomics, metabolomics, genomics, transcriptomics, and proteomics, researchers can construct a more holistic picture of the metabolic networks in which this compound participates.

Lipidomics: This field allows for the comprehensive and quantitative analysis of the entire lipid profile (the lipidome) in a cell, tissue, or organism. nih.govyoutube.com Advanced lipidomic studies can pinpoint how fluctuations in this compound levels correlate with changes in other lipid species, such as various phospholipids, sphingomyelins, and triacylglycerols. nih.gov This approach can reveal previously unknown metabolic pathways and interactions. For instance, in studies of hyperlipidemia, lipidomic analysis has been crucial in identifying alterations in glycerophospholipid metabolism. semanticscholar.org

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. youtube.com By applying metabolomic techniques, researchers can identify the metabolic fingerprint associated with changes in this compound concentrations. This can help to uncover the upstream and downstream metabolic pathways affected by this oxysterol. For example, metabolomic studies in animal models of steatohepatitis have revealed distinct metabolic signatures, including alterations in the urea (B33335) and tryptophan cycles. mdpi.com

The integration of these -omics datasets offers the potential to identify novel biomarkers and therapeutic targets. For instance, a multi-omics analysis could reveal a specific lipid and metabolite profile that, in conjunction with elevated this compound, is indicative of a particular disease state.

Interactive Table: Applications of Multi-Omics in Oxysterol Research

| Omics Discipline | Key Application for this compound Research | Potential Insights |

|---|---|---|

| Lipidomics | Quantitative profiling of all lipid species in response to this compound. | Identification of correlated changes in other lipids, revealing pathway interactions. |

| Metabolomics | Analysis of the global metabolic profile associated with this compound levels. | Uncovering upstream and downstream metabolic perturbations. |

| Genomics/Transcriptomics | Studying gene expression changes in response to this compound. | Identifying genes and regulatory networks involved in its synthesis and signaling. |

Development of Novel Research Tools and Biosensors for In Situ Detection

A significant challenge in understanding the cellular functions of this compound is the ability to detect and quantify it in real-time and within its native cellular environment. The development of novel research tools, particularly biosensors, is a critical future direction. vanderbilt.edu

These biosensors could be genetically encoded or based on synthetic molecules that exhibit a detectable change (e.g., fluorescence) upon binding to this compound. Such tools would enable researchers to visualize the subcellular localization of this oxysterol and monitor its dynamics in response to various stimuli.

Current biosensor development often utilizes enzymes immobilized on surfaces, such as microcantilevers, to detect specific molecules. mdpi.comembrapa.br For instance, biosensors for short-chain alcohols have been developed using alcohol dehydrogenase. mdpi.com A similar approach could be explored for this compound, potentially using a specific dehydrogenase or binding protein as the biorecognition element. These sensors could be integrated into microfluidic "organ-on-a-chip" systems to study its effects in a more physiologically relevant context. researchgate.netbohrium.com

Computational Modeling and Simulation of Metabolic Pathways and Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding complex biological processes at a molecular level. nih.govnih.gov These approaches can be used to model the metabolic pathways involving this compound and to simulate its interactions with proteins and membranes.

MD simulations can provide insights into the specific binding sites of this compound on proteins, such as receptors or enzymes, and can help to elucidate the energetic landscape of these interactions. nih.gov For example, simulations have been used to study the interaction of cholesterol with G protein-coupled receptors (GPCRs), revealing dynamic "hot-spots" of interaction rather than static binding sites. nih.gov Similar computational studies could predict potential protein partners for this compound and guide experimental validation.

Furthermore, computational tools can be used to construct and analyze large-scale metabolic network models. nih.gov By integrating experimental data, these models can simulate metabolic fluxes and predict how perturbations in this compound levels might impact the entire metabolic system. nih.gov

Exploration of its Role in Specific Biological Models and Pathophysiological Contexts (e.g., Niemann-Pick type C disease research models)

Future research will focus on elucidating the role of this compound in specific disease models, which is crucial for understanding its pathophysiological significance.

Niemann-Pick type C (NPC) disease: NPC is a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes. nih.govmdpi.com This accumulation is due to mutations in the NPC1 or NPC2 genes. mdpi.comyoutube.com Given that other oxysterols, such as cholestane-3β,5α,6β-triol, are found at high levels in NPC, investigating the potential role and accumulation of this compound in this disease is a logical next step. nih.gov Research models, including NPC1-deficient mice and patient-derived induced pluripotent stem cells (iPSCs), provide powerful platforms for these investigations. mdpi.com Studying the levels and effects of this compound in these models could reveal its involvement in the neurodegenerative processes characteristic of NPC disease. nih.govmdpi.com

Other Pathophysiological Contexts: The role of oxysterols is also being explored in a range of other conditions. For example, 7-ketocholesterol (B24107) and 7β-hydroxycholesterol are associated with cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. researchgate.netbohrium.comnih.gov Similarly, 24-S-hydroxycholesterol has a controversial role in Alzheimer's disease. mdpi.com Future studies should explore the potential involvement of this compound in these and other contexts, using relevant in vitro and animal models to characterize its activities and potential toxicity. researchgate.netnih.gov For instance, a mouse model of Smith-Lemli-Opitz syndrome, another disorder of cholesterol synthesis, has been used to identify novel oxysterols as biomarkers. researchgate.net

Interactive Table: Research Models for Studying this compound

| Research Model | Example of Application | Potential for this compound Research |

|---|---|---|

| Niemann-Pick Type C (NPC) Mouse Models | Studying cholesterol accumulation and neurodegeneration. mdpi.com | To quantify this compound levels and assess its contribution to NPC pathology. |

| Patient-derived iPSCs | Modeling diseases like NPC1 in affected cell types (e.g., neurons). mdpi.com | To investigate the cell-specific effects of this compound on cellular function. |

| Hyperlipidemia Animal Models | Investigating the effects of compounds on lipid metabolism. semanticscholar.org | To determine if this compound levels are altered and if it plays a role in the disease process. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6α-Hydroxycholestanol in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic hydroxylation of cholestanol using cytochrome P450 enzymes (e.g., CYP27A1) or chemical oxidation with stereospecific catalysts. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing 6α vs. 6β stereochemistry via coupling constants) and high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for purity assessment. Gas chromatography (GC) may supplement analysis for volatile derivatives. Detailed protocols should include solvent systems, column specifications, and reference standards .

Q. How is 6α-Hydroxycholestanol detected and quantified in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, using deuterated internal standards (e.g., 6α-Hydroxycholestanol-d7) to correct for matrix effects. Sample preparation involves lipid extraction via Folch or Bligh-Dyer methods, followed by derivatization (e.g., picolinyl esters) to enhance ionization efficiency. Calibration curves must span physiologically relevant concentrations (nM–μM range), with validation parameters (precision, accuracy, LOD/LOQ) reported .

Q. What is the known biological role of 6α-Hydroxycholestanol in mammalian systems?

- Methodological Answer : Current evidence suggests 6α-Hydroxycholestanol is an intermediate in bile acid biosynthesis and a potential regulator of lipid homeostasis. In vitro studies using hepatocyte models should employ siRNA knockdown of CYP27A1 to confirm enzymatic involvement. In vivo, knockout mouse models or stable isotope tracing can elucidate metabolic flux. Cross-species comparisons (e.g., human vs. rodent) are critical due to interspecies variation in cholesterol metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6α-Hydroxycholestanol across studies?

- Methodological Answer : Discrepancies often arise from differences in cell lines, assay conditions, or metabolite stability. A systematic review should compare:

- Experimental design : Use of primary cells vs. immortalized lines, serum-free vs. serum-containing media.

- Analytical validation : Ensure compound integrity during assays via time-course stability tests.

- Statistical rigor : Apply Bayesian meta-analysis to harmonize effect sizes across studies, reporting Cohen’s d and 95% confidence intervals .

Q. What advanced techniques are recommended for studying the stereochemical interactions of 6α-Hydroxycholestanol with lipid membranes?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model membrane insertion dynamics. Experimentally, neutron diffraction or fluorescence anisotropy with labeled analogs (e.g., dansyl derivatives) quantifies membrane partitioning. Differential scanning calorimetry (DSC) assesses phase behavior changes in model membranes (e.g., DPPC/cholesterol systems). Cross-validate findings with surface plasmon resonance (SPR) to measure binding kinetics to lipid rafts .

Q. How should researchers design experiments to investigate the metabolic fate of 6α-Hydroxycholestanol under pathological conditions (e.g., liver fibrosis)?

- Methodological Answer : Use isotopic tracing (¹³C or ²H-labeled 6α-Hydroxycholestanol) in disease models (e.g., CCl4-induced fibrosis in mice). Combine with transcriptomic (RNA-seq) and metabolomic (untargeted LC-MS) profiling to map pathway alterations. Validate using CRISPR-Cas9-edited cell lines lacking key transporters (e.g., ABCG5/8). Include sham-operated controls and power analyses to ensure sufficient sample size (n ≥ 6/group) .

Q. What strategies mitigate challenges in reproducing 6α-Hydroxycholestanol-related findings across laboratories?

- Methodological Answer : Standardize protocols for:

- Sample handling : Storage at −80°C under argon to prevent oxidation.

- Instrument calibration : Daily tuning of MS detectors with reference compounds.

- Data reporting : Adopt the ARRIVE guidelines for animal studies and MIAME standards for omics data. Share raw data via repositories like MetaboLights or ChEMBL .

Methodological and Analytical Frameworks

Q. How can researchers apply the FINER criteria to evaluate hypotheses about 6α-Hydroxycholestanol’s role in disease?

- Methodological Answer :

- Feasible : Pilot studies to confirm detectable levels in target tissues (e.g., liver biopsies).

- Novel : Compare 6α-Hydroxycholestanol’s effects to related oxysterols (e.g., 27-hydroxycholesterol).

- Ethical : Use surplus clinical samples or existing biobanks to minimize new human/animal trials.

- Relevant : Link findings to therapeutic gaps (e.g., cholestatic liver disease) .

Q. What statistical approaches are optimal for analyzing dose-response relationships of 6α-Hydroxycholestanol in cellular assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 with bootstrap-derived confidence intervals (10,000 iterations). For multiplexed assays (e.g., ROS and apoptosis), apply false discovery rate (FDR) correction. Use tools like GraphPad Prism or R packages (drc, dr4pl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.